

Physical and chemical specifications of reagent-grade zinc citrate dihydrate

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Compound of Interest

Compound Name: Zinc citrate dihydrate

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A Comprehensive Technical Guide to Reagent-Grade Zinc Citrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical specifications of reagent-grade **zinc citrate dihydrate**. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes, analytical procedures, and essential data for the effective use and evaluation of this important compound.

Chemical and Physical Specifications

Reagent-grade **zinc citrate dihydrate**, with the chemical formula $(C_6H_5O_7)_2Zn \cdot 2H_2O$, is a white to off-white crystalline powder.^{[1][2]} It is practically odorless and is slightly soluble in water, soluble in diluted acids, and practically insoluble in ethanol.^{[1][2]} This compound is a key ingredient in various pharmaceutical and research applications due to its high zinc content and bioavailability.

General Properties

Property	Specification	Reference
Synonyms	Citric acid zinc salt, Trizinc dicitrate dihydrate	[2]
CAS Number	5990-32-9	[2]
Molecular Formula	$(C_6H_5O_7)_2Zn_3 \cdot 2H_2O$	[2]
Molecular Weight	610.37 g/mol	[2]
Appearance	White to off-white crystalline powder	[1][2]
Solubility	Slightly soluble in water; Soluble in dilute mineral acids and alkali hydroxides.[2][3]	[2][3]

Quality Control Specifications

The quality of reagent-grade **zinc citrate dihydrate** is ensured through a series of rigorous tests. The following table summarizes the typical specifications based on United States Pharmacopeia (USP) monographs and supplier certificates of analysis.

Parameter	Specification	Typical Value
Assay (as Zinc)	$\geq 31.3\%$	31.5% - 32.5%
Purity (by titration)	$\geq 98.0\%$	~99%
Loss on Drying	$\leq 6.5\%$ (some sources indicate $\leq 1.0\%$)	3.5%
Chloride (Cl)	$\leq 0.05\%$	$< 0.05\%$
Sulfate (SO ₄)	$\leq 0.05\%$	$< 0.05\%$
Arsenic (As)	≤ 3 ppm	$< 0.0003\%$
Cadmium (Cd)	≤ 5 ppm	$< 0.0005\%$
Lead (Pb)	≤ 10 ppm	$< 0.001\%$
Total Aerobic Microbial Count	≤ 1000 cfu/g	< 1000 cfu/g
Yeast & Molds	≤ 100 cfu/g	< 100 cfu/g

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **zinc citrate dihydrate**'s quality. This section provides an overview of the standard experimental protocols for key analytical tests.

Identification Tests (Based on USP <191>)

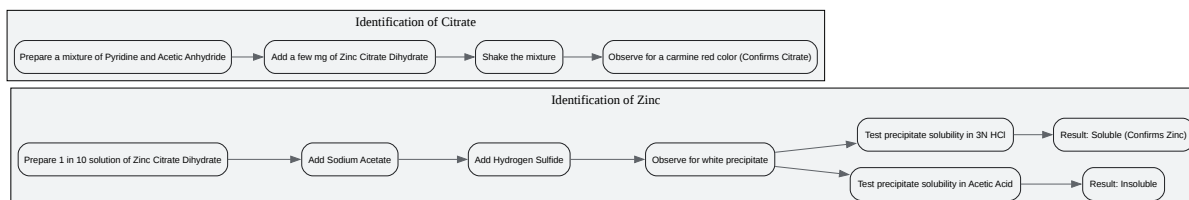
These tests are performed to confirm the presence of zinc and citrate ions in the sample.

A. Identification of Zinc:

A solution of the sample (1 in 10) is prepared. In the presence of sodium acetate, this solution will yield a white precipitate with hydrogen sulfide. This precipitate is insoluble in acetic acid but dissolves in 3 N hydrochloric acid.[\[4\]](#)[\[5\]](#)

B. Identification of Citrate:

To a mixture of 15 mL of pyridine and 5 mL of acetic anhydride, add a few milligrams of the sample. A carmine red color develops upon shaking.[4]



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Fig. 1: Workflow for the Identification of Zinc and Citrate Ions.

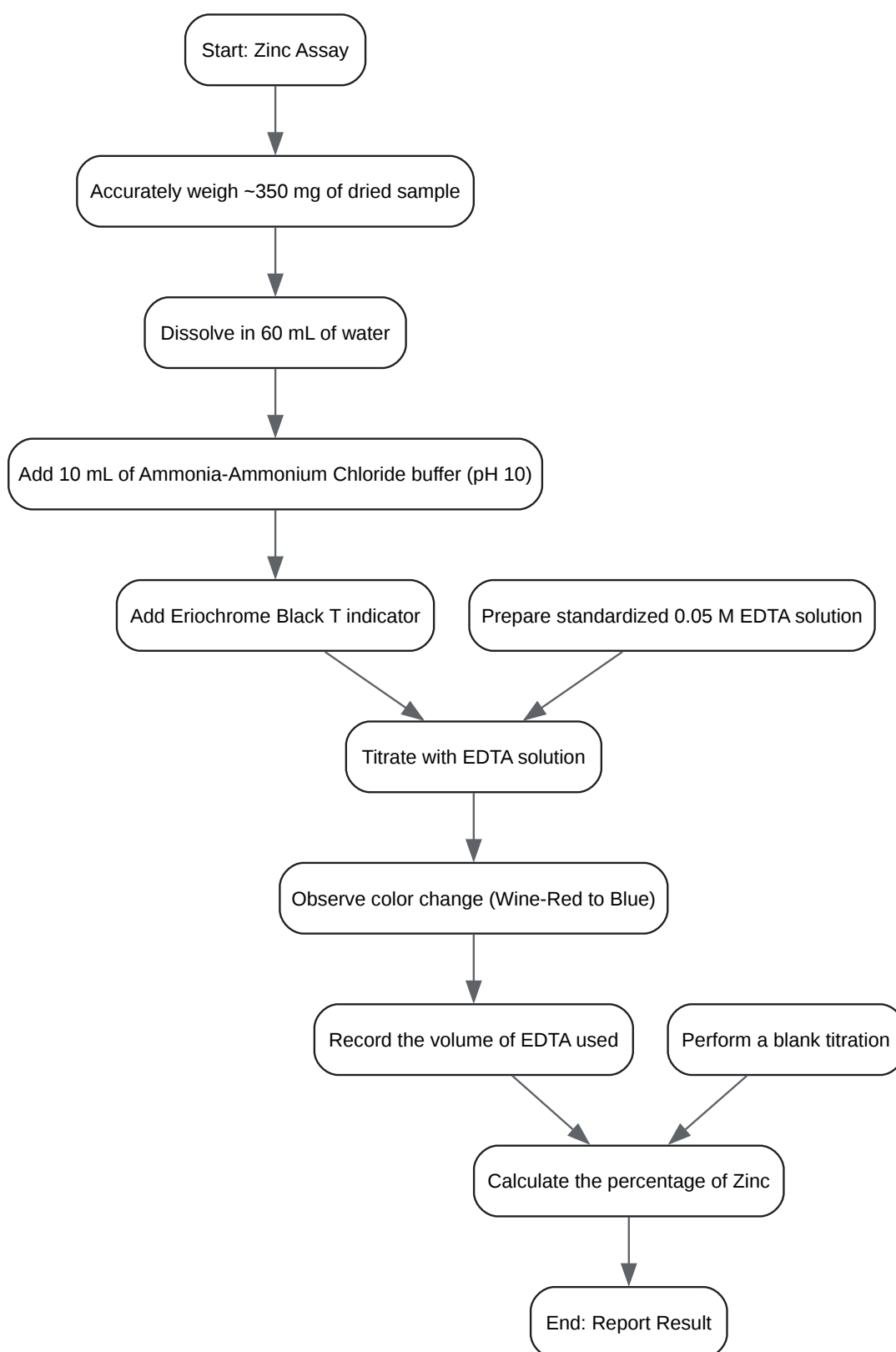
Assay of Zinc by Complexometric Titration

This method determines the percentage of zinc in the sample by titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Procedure:

- Sample Preparation: Accurately weigh about 350 mg of previously dried **zinc citrate dihydrate** and dissolve it in 60 mL of water.
- Buffering: Add 10 mL of an ammonia-ammonium chloride buffer to achieve a pH of 10.[3][6]
- Indicator: Add a few drops of Eriochrome Black T indicator.[3][6]
- Titration: Titrate the solution with a standardized 0.05 M EDTA solution until the color changes from wine-red to a distinct blue endpoint.[3][6]

- Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample.
- Calculation: Calculate the percentage of zinc in the sample based on the volume of EDTA consumed, correcting for the blank.



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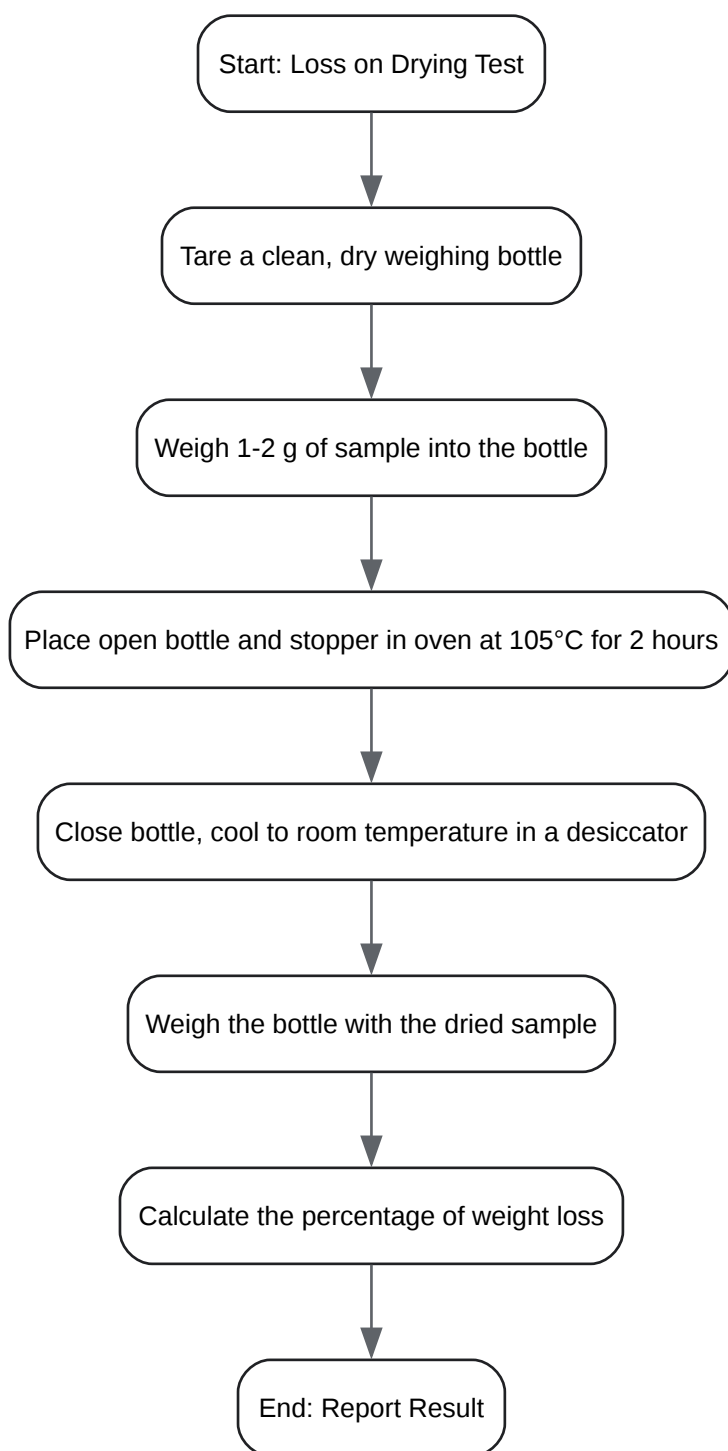
Fig. 2: Experimental Workflow for Zinc Assay by EDTA Titration.

Loss on Drying (Based on USP <731>)

This gravimetric method is used to determine the amount of water and other volatile substances in the sample.

Procedure:

- Preparation: Tare a clean, dry, glass-stoppered weighing bottle.
- Sample Weighing: Transfer 1 to 2 g of the sample into the bottle and weigh it accurately.
- Drying: Place the opened bottle and its stopper in a drying oven at 105°C for 2 hours.^{[1][7]}
- Cooling: After drying, close the bottle inside the oven, transfer it to a desiccator, and allow it to cool to room temperature.
- Final Weighing: Weigh the bottle with the dried sample.
- Calculation: The loss on drying is calculated as the percentage of weight lost during the drying process.



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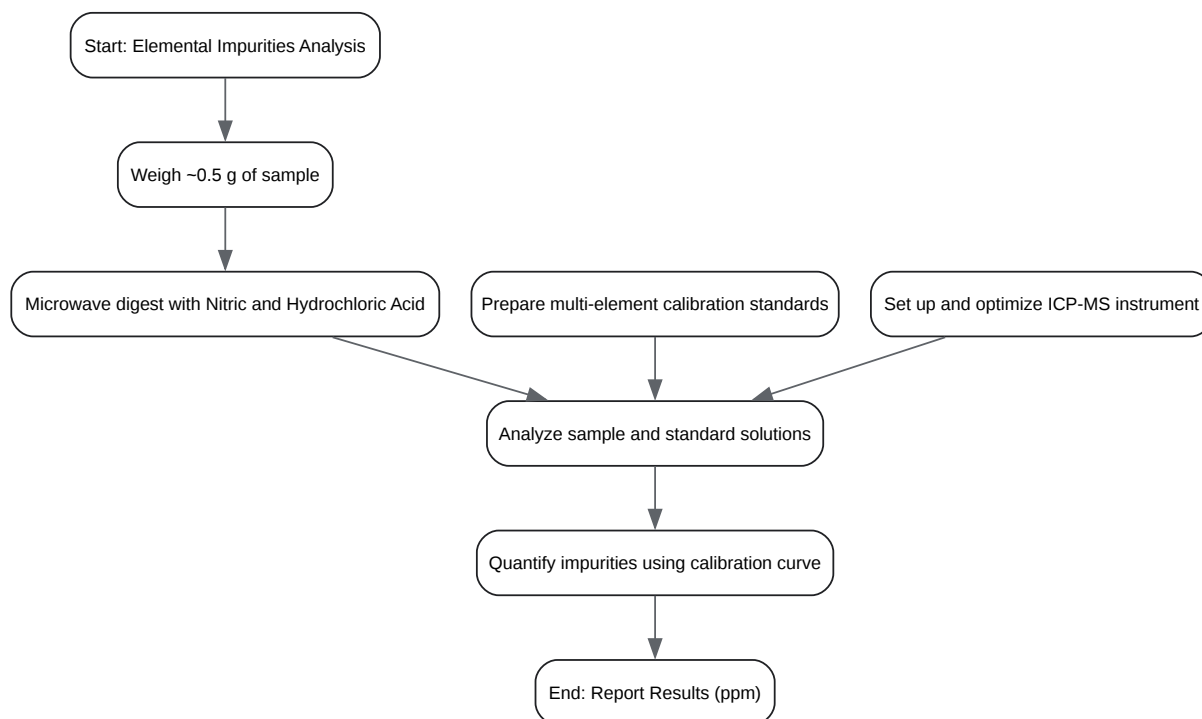
Fig. 3: Procedure for Determining Loss on Drying.

Elemental Impurities by ICP-MS (Based on USP <233>)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify trace levels of elemental impurities.

Procedure:

- **Sample Preparation:** Accurately weigh approximately 0.5 g of the sample. Digest the sample using a closed-vessel microwave digestion system with a mixture of nitric acid and hydrochloric acid.[\[8\]](#)[\[9\]](#)
- **Standard Preparation:** Prepare a series of calibration standards for the elements of interest (e.g., As, Cd, Pb) in a matrix that matches the digested sample solution.
- **Instrumental Analysis:** Analyze the prepared sample and standard solutions using an ICP-MS instrument. The instrument should be optimized for the specific elements being analyzed.[\[8\]](#)
- **Quantification:** Determine the concentration of each elemental impurity in the sample by comparing its signal intensity to the calibration curve generated from the standard solutions.



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Fig. 4: Workflow for Elemental Impurities Analysis by ICP-MS.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the **zinc citrate dihydrate** molecule, confirming its identity and structure. A typical FT-IR spectrum of zinc citrate will show characteristic absorption bands corresponding to the carboxylate groups and the water of hydration.

Procedure:

- **Sample Preparation:** The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

- **Data Acquisition:** The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Spectral Interpretation:** The obtained spectrum is compared with a reference spectrum of **zinc citrate dihydrate**. Key peaks to identify include the broad O-H stretch from the water of hydration and the strong asymmetric and symmetric stretches of the carboxylate (COO^-) groups.

Melting Point Determination

The melting point is a useful physical property for confirming the identity and purity of a crystalline solid.

Procedure:

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a capillary tube.[\[10\]](#)[\[11\]](#)
- **Measurement:** The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.[\[10\]](#)[\[12\]](#)
- **Observation:** The temperature range over which the substance melts is recorded. For zinc citrate, decomposition is typically observed at higher temperatures.[\[3\]](#)

Solubility Determination

This test provides qualitative and quantitative information about the solubility of **zinc citrate dihydrate** in various solvents.

Procedure:

- **Qualitative:** A small amount of the sample is added to a test tube containing the solvent (e.g., water, ethanol, dilute acid). The mixture is agitated, and the degree of dissolution is observed.
- **Quantitative:** A saturated solution is prepared by adding an excess of the solute to a known volume of the solvent at a specific temperature. The mixture is stirred until equilibrium is reached. The undissolved solute is then separated, and the concentration of the dissolved

solute in the clear solution is determined by a suitable analytical method (e.g., titration, spectroscopy).

Conclusion

The physical and chemical specifications outlined in this guide provide a comprehensive framework for the quality assessment of reagent-grade **zinc citrate dihydrate**. Adherence to these specifications and the use of validated analytical methods are essential for ensuring the consistency, efficacy, and safety of this compound in research and pharmaceutical applications. For further details on specific methodologies, it is recommended to consult the relevant pharmacopeial monographs and established analytical chemistry literature.

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